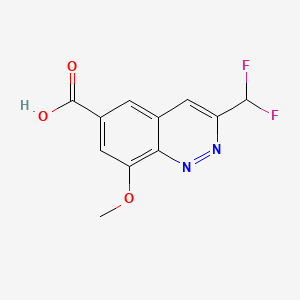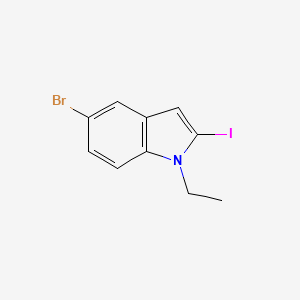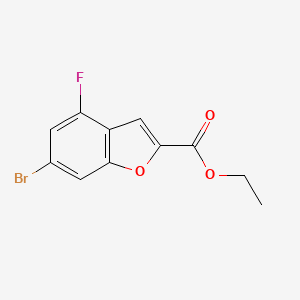
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes hydroxyl groups, a methyl group, and a phenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a benzoate derivative with a suitable alkylating agent, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.
化学反応の分析
Types of Reactions
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects could involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Isobavachalcone: A prenylated chalcone with similar structural features, known for its biological activities.
4-Hydroxy-3-methyl-2-butenyl diphosphate: A compound involved in the methyl erythritol phosphate pathway, important in terpene biosynthesis.
Uniqueness
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C21H24O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
methyl 2,4-dihydroxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C21H24O4/c1-14(2)9-12-17-18(22)13-16(19(20(17)23)21(24)25-3)11-10-15-7-5-4-6-8-15/h4-9,13,22-23H,10-12H2,1-3H3 |
InChIキー |
LYKKPZPBEBHSMF-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)OC)CCC2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


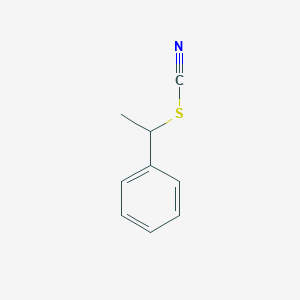
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
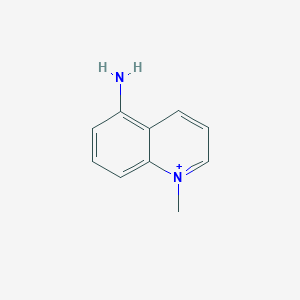
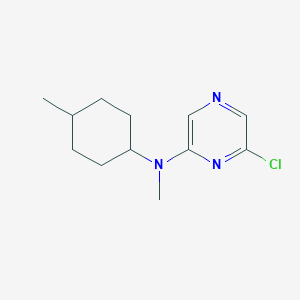
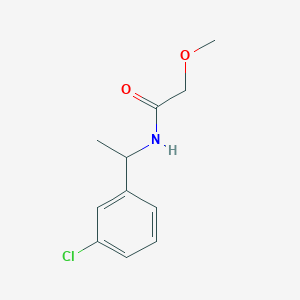
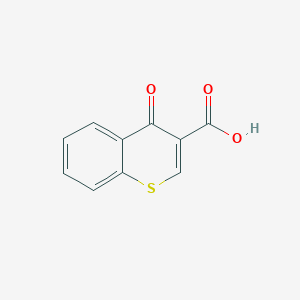
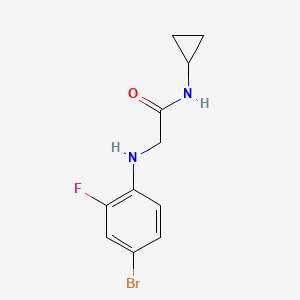

![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
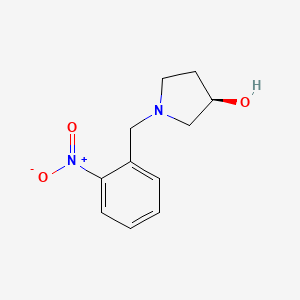
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
